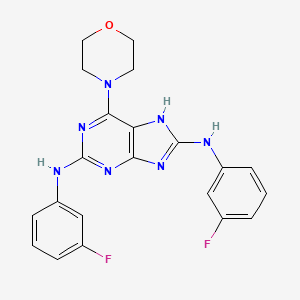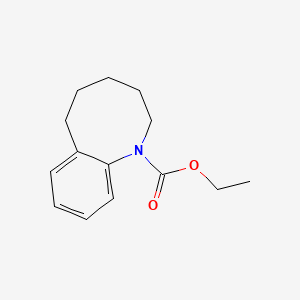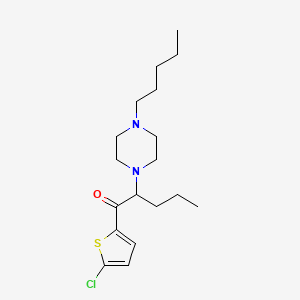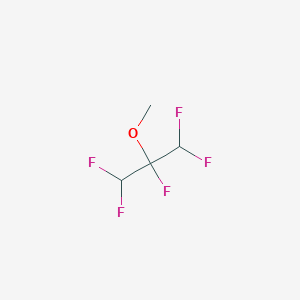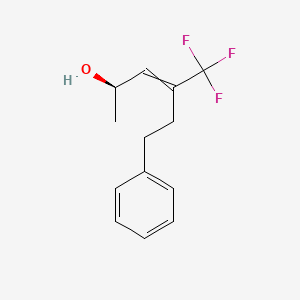![molecular formula C26H35NO5S B12540546 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- CAS No. 651331-67-8](/img/structure/B12540546.png)
1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This particular compound features a methoxy group at the 6th position of the indole ring and a sulfonyl group attached to a methoxyphenyl moiety, making it a unique and potentially valuable molecule for research and industrial applications.
Méthodes De Préparation
The synthesis of 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . The methoxy and sulfonyl groups can be introduced through subsequent reactions involving appropriate reagents such as methanesulfonic acid and methoxyphenyl derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups at various positions on the indole ring.
Applications De Recherche Scientifique
1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound may be explored for its potential therapeutic effects, particularly in developing new drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The methoxy and sulfonyl groups may enhance its binding affinity and specificity, leading to more potent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- include other indole derivatives such as:
6-Methoxyindole: Lacks the decanol and sulfonyl groups, making it less complex and potentially less biologically active.
Indole-3-acetic acid: A plant hormone with different functional groups and biological activities.
1-Methyl-1H-indole-3-carbaldehyde: Features a methyl group and an aldehyde group, differing in structure and reactivity.
The uniqueness of 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Propriétés
Numéro CAS |
651331-67-8 |
|---|---|
Formule moléculaire |
C26H35NO5S |
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
10-[6-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]decan-1-ol |
InChI |
InChI=1S/C26H35NO5S/c1-31-22-12-15-24(16-13-22)33(29,30)27-20-21(25-17-14-23(32-2)19-26(25)27)11-9-7-5-3-4-6-8-10-18-28/h12-17,19-20,28H,3-11,18H2,1-2H3 |
Clé InChI |
RQDPPZAUCSIINO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)OC)CCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-](/img/structure/B12540467.png)
![2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene](/img/structure/B12540469.png)
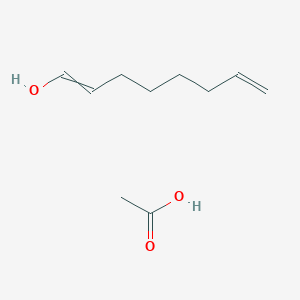
![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol](/img/structure/B12540500.png)
